2-Fluoro-4-hydrazinylpyridine
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Overview
Description
2-Fluoro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol It is characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the fourth position on the pyridine ring
Preparation Methods
One common method involves the reaction of 2-fluoropyridine with hydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group, typically using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones or azines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Fluoro-4-hydrazinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable adducts. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
2-Fluoro-4-hydrazinylpyridine can be compared with other fluorinated pyridines and hydrazinyl-substituted pyridines:
2-Fluoropyridine: Lacks the hydrazinyl group, making it less reactive in certain condensation reactions.
4-Hydrazinylpyridine: Lacks the fluorine atom, which may affect its stability and reactivity.
2,4-Difluoropyridine: Contains an additional fluorine atom, which can further influence its chemical properties and reactivity.
The unique combination of a fluorine atom and a hydrazinyl group in this compound makes it particularly versatile and valuable in various research applications .
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCAFYQYAGPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479259 |
Source
|
Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-87-1 |
Source
|
Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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